molecular formula C16H15ClN2O B2950378 1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol CAS No. 537009-74-8

1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol

Cat. No. B2950378
CAS RN: 537009-74-8
M. Wt: 286.76
InChI Key: FZFMACOVHQCFGO-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative with the empirical formula C15H13ClN2O and a molecular weight of 272.73 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel ® (-)-1- [ (4-chlorophenyl)phenyl methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Another study reported the synthesis of benzoxazole analogues .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to Sigma-Aldrich . This suggests that it may be harmful if swallowed and may cause serious eye damage.

Future Directions

Given the wide range of biological activities associated with benzimidazole derivatives, future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMACOVHQCFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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